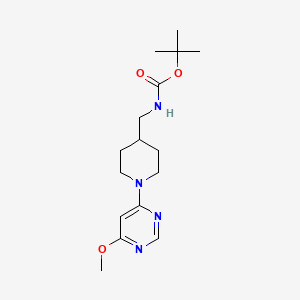

叔丁基((1-(6-甲氧基嘧啶-4-基)哌啶-4-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

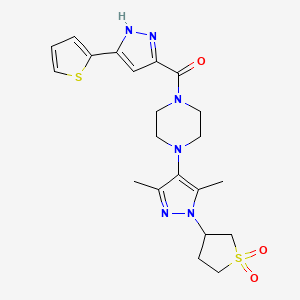

The compound tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate is a chemical entity that appears to be related to a class of compounds that are used as intermediates in the synthesis of various biologically active molecules. These compounds typically contain a piperidine ring, which is a common feature in many pharmaceutical agents, and a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis 10.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions starting from simple precursors such as aldehydes or alcohols. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, other tert-butyl carbamate derivatives are synthesized through acylation, sulfonation, and substitution reactions , or by condensation reactions under basic conditions10. These methods demonstrate the versatility and practicality of synthesizing tert-butyl carbamate derivatives, which can be adapted for large-scale operations and can yield enantiomerically pure compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is often characterized by spectroscopic methods such as NMR, MS, and FT-IR, as well as by X-ray diffraction (XRD) 10. For instance, the crystal structure of a related compound showed that the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and phenyl rings indicate the spatial arrangement of these groups . Density functional theory (DFT) is also used to optimize the molecular structure and compare it with experimental data, providing insights into the electronic properties of the compound .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions that are useful in organic synthesis. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to give N-(Boc)hydroxylamines . They also serve as intermediates in the synthesis of nociceptin antagonists , polyhydroxylated piperidines , and other biologically active compounds such as crizotinib . The reactivity of these compounds is influenced by the presence of functional groups that can undergo nucleophilic addition, intramolecular cyclization, and isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are determined by their molecular structure. The presence of tert-butyl and carbamate groups imparts certain steric and electronic characteristics to the molecule. These properties are crucial for the compound's solubility, stability, and reactivity. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's melting point and solubility 10. Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses provide information on the compound's reactivity sites and its potential interactions with biological targets .

科学研究应用

药物开发中的合成和应用

叔丁基((1-(6-甲氧基嘧啶-4-基)哌啶-4-基)甲基)氨基甲酸酯是一种在合成各种生物活性化合物中具有重要意义的化合物。例如,它是抗癌药物凡德他尼合成中的关键中间体。该化合物通过酰化、磺化和取代等多个步骤合成,其结构由质谱和1HNMR确定(王、徐、唐和徐,2015)。

另一项研究重点是合成6-甲氧基-7-[(1-甲基-4-哌啶)甲氧基]-4(3H)-喹唑酮,其中目标化合物是通过各种化学反应获得的,包括剥离叔丁氧羰基和甲基化。这种方法可以降低制备成本,简化反应条件,并提高产率,使其更适合工业要求(肖开,2013)。

在克唑替尼合成中的作用

叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是合成克唑替尼(一种用于靶向癌症治疗的药物)的重要中间体。该化合物以叔丁基-4-羟基哌啶-1-羧酸酯为起始原料合成,三步反应的总产率为49.9%(孔、郑、徐、周、郑和徐,2016)。

奥美替尼合成的中间体

另一项研究讨论了叔丁基-5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基)氨基甲酸酯的合成,该化合物是靶向癌症治疗中使用的奥美替尼(AZD9291)生产中的重要中间体。该合成涉及酰化、亲核取代和还原,总产率为81%(赵、郭、兰和徐,2017)。

在组胺受体配体中的作用

2-氨基嘧啶作为组胺H4受体(H4R)配体的研究表明,合成了4-叔丁基-6-(4-甲基哌嗪-1-基)嘧啶-2-胺等化合物并对其进行了优化。这些衍生自嘧啶的化合物因其在疼痛模型中的抗炎和抗伤害感受活性而受到研究,说明了叔丁基衍生物在医学研究中的广泛应用(阿尔滕巴赫等人,2008)。

安全和危害

属性

IUPAC Name |

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGCAOUJNAVZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid](/img/structure/B2540306.png)

![1-(1-Azaspiro[3.3]heptan-6-yl)-N,N-dimethylmethanamine](/img/structure/B2540309.png)

![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)

![1-(4-chloro-3-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2540313.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)

![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2540327.png)